molecular formula C22H19F2N3O6S2 B3005909 Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 866042-08-2

Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B3005909
CAS No.: 866042-08-2
M. Wt: 523.53
InChI Key: NYYYVVKCCDQPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C22H19F2N3O6S2 and its molecular weight is 523.53. The purity is usually 95%.
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Biological Activity

Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic compound that incorporates a 1,3,4-thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit:

  • Antibacterial properties
  • Antifungal effects
  • Antiviral activity
  • Analgesic and anti-inflammatory effects
  • Antitumor properties

The presence of the thiadiazole ring is crucial as it contributes to the compound's pharmacological profile due to its ability to mimic other bioactive structures in medicinal chemistry .

The specific structure of this compound allows it to interact with various biological targets. The incorporation of the 4-fluorobenzyl group enhances its lipophilicity and may affect its binding affinity to target proteins.

The compound is hypothesized to exert its biological effects through:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Interaction with cellular receptors leading to altered signaling pathways.
  • Induction of apoptosis in cancer cells.

Antiviral Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety can demonstrate significant antiviral activity. For instance, derivatives have shown promising results against HIV and other viruses by inhibiting viral replication at micromolar concentrations .

CompoundIC50 (μM)Target Virus
Ethyl 2-{...}7.50 - 20.83HIV-1
Other Thiadiazoles>70Various

Antibacterial and Antifungal Activity

Thiadiazole derivatives have also been evaluated for their antibacterial and antifungal properties. Studies show that modifications on the thiadiazole ring can enhance activity against resistant bacterial strains and fungi.

CompoundActivityReference
Ethyl 2-{...}Moderate
Other ThiadiazolesHigh against E. coli

Case Studies

  • HIV Inhibition Study : A study evaluated the antiviral potential of several thiadiazole derivatives against HIV-1 using MT-4 cell cultures. The results indicated that specific substitutions on the thiadiazole ring significantly influenced antiviral potency, with some compounds exhibiting IC50 values as low as 7.50 μM .
  • Antibacterial Assessment : Another study assessed the antibacterial efficacy of various thiadiazole derivatives against gram-positive and gram-negative bacteria. Results showed that certain derivatives were effective against multi-drug resistant strains .

Properties

IUPAC Name

ethyl 2-[[5-[bis[(4-fluorophenyl)methoxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O6S2/c1-2-31-18(28)13-34-20-26-25-19(35-20)27(21(29)32-11-14-3-7-16(23)8-4-14)22(30)33-12-15-5-9-17(24)10-6-15/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYVVKCCDQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N(C(=O)OCC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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